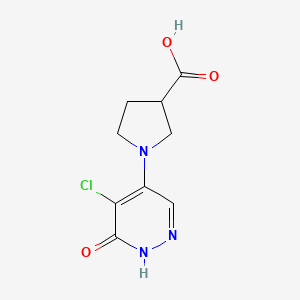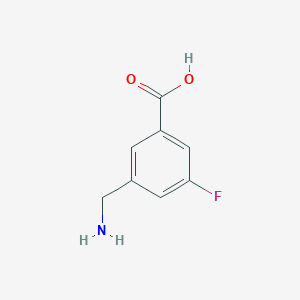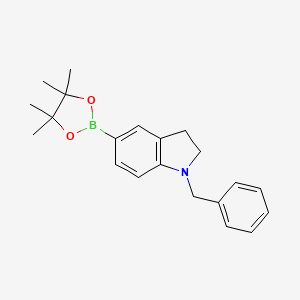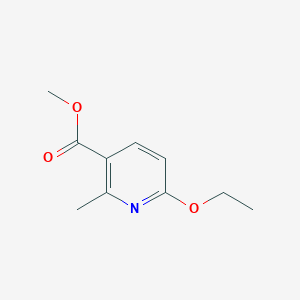![molecular formula C14H21N3 B13014788 N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a chemical compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine consists of a bipyridine core with a butyl group attached to the nitrogen atom, making it a unique and versatile compound.
Métodos De Preparación
The synthesis of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted bipyridine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced bipyridine derivatives, and substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for interactions with specific biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows for coordination with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with specific receptors, leading to changes in cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be compared with other similar compounds, such as:
3-n-Butyl-3-hydroxy-4,5,6,7-tetrahydro-6,7-dihydroxy phthalide: This compound has a similar butyl group but differs in its core structure, leading to different chemical and biological properties.
1,5-Naphthyridines: These compounds share a similar bipyridine core but differ in the arrangement of nitrogen atoms, resulting in unique reactivity and applications.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro structure but differs in its functional groups, leading to different chemical reactions and applications.
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine stands out due to its unique combination of a bipyridine core and a butyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
N-butyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11H,2-6,9-10H2,1H3,(H,16,17) |
Clave InChI |
NNPAXZSKSOYYQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(C=C1)C2=NCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)

![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)






